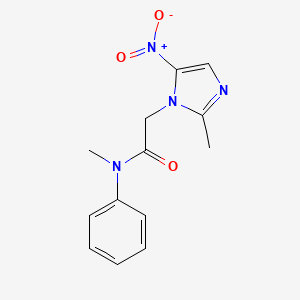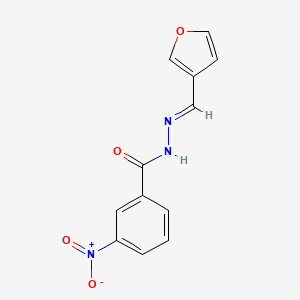![molecular formula C20H17NOS B5747077 5-(2-thienylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5747077.png)
5-(2-thienylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-thienylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, commonly known as clozapine, is a tricyclic dibenzodiazepine derivative. It was first synthesized in 1958 by Wander AG, a Swiss pharmaceutical company. Clozapine is a potent antipsychotic drug that is used to treat schizophrenia and other psychotic disorders. It is also used to reduce the risk of suicidal behavior in patients with schizophrenia or bipolar disorder. In
Wissenschaftliche Forschungsanwendungen
Clozapine has been extensively studied for its antipsychotic properties. It has been shown to be effective in treating both positive and negative symptoms of schizophrenia. It is also effective in reducing the risk of suicidal behavior in patients with schizophrenia or bipolar disorder. Clozapine has also been studied for its potential use in treating other psychiatric disorders such as bipolar disorder, depression, and anxiety disorders. Additionally, clozapine has been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
Clozapine works by blocking dopamine receptors in the brain. It has a high affinity for the D4 and D2 receptors, which are involved in the regulation of mood and behavior. By blocking these receptors, clozapine reduces the activity of dopamine in the brain, which can help to alleviate the symptoms of schizophrenia. Clozapine also has an affinity for other receptors such as the serotonin 5-HT2A receptor, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects
Clozapine has a number of biochemical and physiological effects. It can cause sedation, weight gain, and metabolic changes such as increased blood glucose levels and dyslipidemia. It can also cause agranulocytosis, a potentially life-threatening condition in which the white blood cell count drops to dangerously low levels. However, clozapine has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Clozapine has several advantages for use in lab experiments. It is a potent and selective dopamine receptor antagonist, which makes it a useful tool for studying the role of dopamine in the brain. It is also effective in reducing the symptoms of schizophrenia, which makes it a useful tool for studying the underlying mechanisms of this disorder. However, clozapine also has limitations. It can cause sedation and metabolic changes, which can affect the behavior of animals in lab experiments. It can also cause agranulocytosis, which can limit its use in long-term studies.
Zukünftige Richtungen
There are several future directions for research on clozapine. One area of research is the development of new antipsychotic drugs that have similar efficacy to clozapine but fewer side effects. Another area of research is the development of new treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease. Clozapine's neuroprotective effects may provide a basis for the development of new drugs that can slow or halt the progression of these disorders. Additionally, research on the mechanisms of action of clozapine may provide insights into the underlying causes of schizophrenia and other psychiatric disorders.
Synthesemethoden
Clozapine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-thiophenecarboxaldehyde in the presence of a reducing agent such as zinc dust. The resulting intermediate is then reduced with sodium borohydride to yield clozapine. Other methods involve the use of different starting materials and reaction conditions.
Eigenschaften
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS/c22-20(14-17-8-5-13-23-17)21-18-9-3-1-6-15(18)11-12-16-7-2-4-10-19(16)21/h1-10,13H,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNYKHIVOPHWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B5747000.png)
![1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5747007.png)
![17-[(4-methyl-3-nitrobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5747013.png)

![2-[(benzylamino)methylene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B5747018.png)
![2-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5747029.png)

![3-nitro-4-(1-piperidinyl)benzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5747048.png)

![3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5747055.png)
![N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5747063.png)

![methyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5747079.png)
![6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5747097.png)